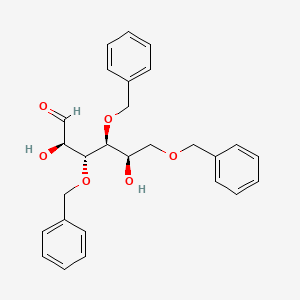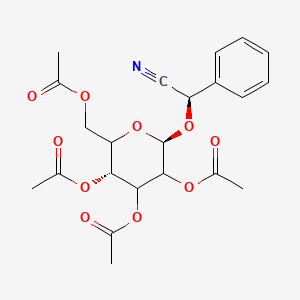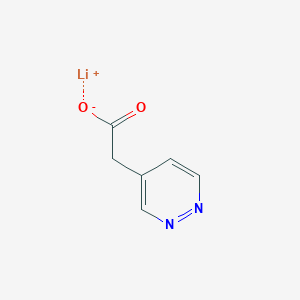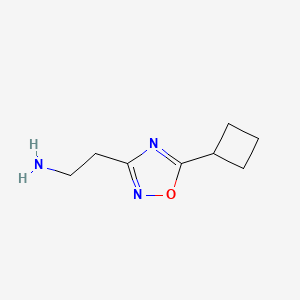
3,4,6-tri-O-benzyl-D-galactose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,6-Tri-O-benzyl-D-galactose: is a derivative of D-galactose, a naturally occurring monosaccharide. This compound is characterized by the presence of three benzyl groups attached to the hydroxyl groups at positions 3, 4, and 6 of the galactose molecule. The benzyl groups serve as protecting groups, making this compound a valuable intermediate in the synthesis of various complex carbohydrates and glycoconjugates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-tri-O-benzyl-D-galactose typically involves the selective benzylation of D-galactose. One common method includes the following steps:
Protection of the Anomeric Hydroxyl Group: The anomeric hydroxyl group of D-galactose is first protected using a suitable protecting group, such as a glycoside or thioglycoside.
Deprotection: The anomeric protecting group is then removed to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for higher yields and purity. These methods often involve:
Optimized Reaction Conditions: Using higher concentrations of reagents and more efficient solvents to increase yield and reduce reaction time.
Purification Techniques: Employing advanced purification techniques such as column chromatography to achieve higher purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4,6-Tri-O-benzyl-D-galactose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as hydrogen bromide or other nucleophiles in the presence of a catalyst.
Major Products:
Oxidation: Formation of benzylated aldehydes or carboxylic acids.
Reduction: Formation of benzylated alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,4,6-Tri-O-benzyl-D-galactose has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Employed in glycobiology research to study the structure, synthesis, and function of glycans.
Industry: Applied in the production of fine chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 3,4,6-tri-O-benzyl-D-galactose primarily involves its role as a protected intermediate in synthetic pathways. The benzyl groups protect the hydroxyl groups during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free hydroxyl groups can participate in further reactions, enabling the synthesis of complex molecules .
Comparaison Avec Des Composés Similaires
2,3,4,6-Tetra-O-benzyl-D-galactose: Similar in structure but with an additional benzyl group at position 2.
3,4,6-Tri-O-benzyl-D-glucal: Similar in structure but derived from D-glucose instead of D-galactose.
3,4,6-Tri-O-acetyl-D-galactal: Similar in structure but with acetyl groups instead of benzyl groups.
Uniqueness: 3,4,6-Tri-O-benzyl-D-galactose is unique due to its selective benzylation pattern, which provides specific protection to the hydroxyl groups at positions 3, 4, and 6. This selective protection is crucial for the synthesis of certain glycoconjugates and complex carbohydrates, making it a valuable intermediate in synthetic organic chemistry .
Propriétés
IUPAC Name |
(2R,3R,4S,5R)-2,5-dihydroxy-3,4,6-tris(phenylmethoxy)hexanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O6/c28-16-24(29)26(32-18-22-12-6-2-7-13-22)27(33-19-23-14-8-3-9-15-23)25(30)20-31-17-21-10-4-1-5-11-21/h1-16,24-27,29-30H,17-20H2/t24-,25+,26+,27-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIYKLWEVUSOLJ-YAOOYPAMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(C(C(C=O)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H]([C@@H]([C@@H]([C@H](C=O)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(1R,2R,6S,7S)-4-azatricyclo[5.2.1.0~2,6~]decane hydrochloride](/img/structure/B1145851.png)



